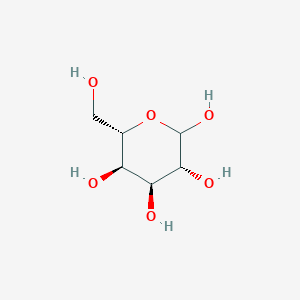
L-Altrose
Vue d'ensemble
Description
L-altropyranose is the pyranose form of L-altrose. It is a this compound and an altropyranose. It is an enantiomer of a D-altropyranose.
Applications De Recherche Scientifique
Food Science Applications
1.1 Non-Nutritive Sweetener
L-altrose is recognized as a non-nutritive sweetener, which means it can provide sweetness without contributing significant calories. Its sweetness profile is comparable to that of sucrose, making it a viable substitute in food formulations. The ability to replace sucrose on an equal weight basis allows for its incorporation into various food products while maintaining taste without the caloric burden associated with traditional sugars .
1.2 Potential Health Benefits
Research indicates that this compound may have beneficial effects on metabolic health. As a sugar with low glycemic impact, it could be advantageous for individuals managing diabetes or those seeking to reduce sugar intake . Its safety for human consumption has been established, further supporting its use in food products aimed at health-conscious consumers .
Pharmaceutical Applications
2.1 Antiviral and Anticancer Properties
This compound and its derivatives have shown promise in pharmaceutical applications, particularly as intermediates in the synthesis of antiviral and anticancer agents. For instance, 6-deoxy-L-altrose serves as a precursor in the synthesis of compounds that exhibit biological activity against various diseases . The unique stereochemistry of this compound may enhance the efficacy of these compounds compared to their D-enantiomer counterparts.
2.2 Synthesis of Glycoconjugates
This compound is also utilized in the synthesis of glycoconjugates, which are essential for cell signaling and recognition processes. Its incorporation into glycoproteins and glycolipids can enhance the biological activity of therapeutic agents, making it a valuable component in drug development .
Biochemical Research Applications
3.1 Enzymatic Synthesis Studies
Recent studies have focused on the enzymatic synthesis of 6-deoxy-L-altrose from L-rhamnose using specific enzymes. This method demonstrates high yield and purity, showcasing the potential for large-scale production of this compound for research purposes . Such advancements in enzymatic pathways open avenues for further exploration of rare sugars in biochemical research.
3.2 Structural Studies
This compound has been used as a model compound in structural studies involving NMR spectroscopy to understand carbohydrate interactions at a molecular level. The insights gained from these studies contribute to the broader understanding of carbohydrate chemistry and its implications in biological systems .
Case Study 1: Production and Application of this compound as a Sweetener
A study conducted by Stack et al. highlighted the microbial production of this compound from Butyrivibrio fibrisolvens, demonstrating its potential as a non-nutritive sweetener with comparable sweetness to sucrose. The study provided insights into fermentation processes that could enable commercial production .
Case Study 2: Synthesis Pathways for Antiviral Agents
Research by Li et al. explored the synthesis pathways involving this compound derivatives for developing antiviral agents. Their findings indicated that certain derivatives exhibited enhanced activity against viral infections, underscoring the importance of this compound in medicinal chemistry .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Food Science | Non-nutritive sweetener | Comparable sweetness to sucrose |
| Pharmaceutical | Antiviral and anticancer agent synthesis | Enhanced efficacy compared to D-enantiomers |
| Biochemical Research | Enzymatic synthesis studies | High yield production from L-rhamnose |
| Structural Studies | NMR spectroscopy for carbohydrate interactions | Insights into molecular interactions |
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(3R,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6?/m0/s1 |
Clé InChI |
WQZGKKKJIJFFOK-VSOAQEOCSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
SMILES isomérique |
C([C@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















